molecular formula C20H15N5O3 B3908726 6-METHYL-2-[(2Z)-2-[(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE

6-METHYL-2-[(2Z)-2-[(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE

Cat. No.: B3908726
M. Wt: 373.4 g/mol
InChI Key: HMJTZZLVDMCYCC-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-METHYL-2-[(2Z)-2-[(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazoline core, which is known for its biological activity, and a nitrofuran moiety, which contributes to its antimicrobial properties.

Preparation Methods

The synthesis of 6-METHYL-2-[(2Z)-2-[(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE typically involves the condensation of 5-nitrofuran-2-carbaldehyde with hydrazine derivatives, followed by cyclization with appropriate reagents to form the quinazoline ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The biological activity of 6-METHYL-2-[(2Z)-2-[(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE is primarily attributed to its interaction with cellular targets. The nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in microbial cells. Additionally, the quinazoline core can inhibit specific enzymes or receptors involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 6-METHYL-2-[(2Z)-2-[(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE lies in its combination of a quinazoline core and a nitrofuran moiety, which imparts both antimicrobial and potential anticancer properties.

Properties

IUPAC Name

6-methyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O3/c1-13-7-9-17-16(11-13)19(14-5-3-2-4-6-14)23-20(22-17)24-21-12-15-8-10-18(28-15)25(26)27/h2-12H,1H3,(H,22,23,24)/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJTZZLVDMCYCC-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NN=CC4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N/N=C\C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-METHYL-2-[(2Z)-2-[(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE
Reactant of Route 2
Reactant of Route 2
6-METHYL-2-[(2Z)-2-[(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE
Reactant of Route 3
Reactant of Route 3
6-METHYL-2-[(2Z)-2-[(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE
Reactant of Route 4
6-METHYL-2-[(2Z)-2-[(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE
Reactant of Route 5
Reactant of Route 5
6-METHYL-2-[(2Z)-2-[(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE
Reactant of Route 6
6-METHYL-2-[(2Z)-2-[(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE

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